N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the reaction of p-toluidine (4-methylphenylamine) with acetic anhydride to form N-(4-methylphenyl)acetamide.
Intermediate Formation: The intermediate N-(4-methylphenyl)acetamide is then reacted with 4-nitrobenzoyl chloride under basic conditions to form N-[4-(nitrophenyl)]-2-(4-methylphenyl)acetamide.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in N-[4-(aminophenyl)]-2-(4-methylphenyl)acetamide.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine substituent.
N-[4-(acetylamino)phenyl]-2-(4-pyridinyl)acetamide: Contains a pyridine ring instead of a methyl-substituted phenyl ring.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-3-5-14(6-4-12)11-17(21)19-16-9-7-15(8-10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWCCNQJINENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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